![molecular formula C8H17NO2 B13153221 1-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol](/img/structure/B13153221.png)
1-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol is a chemical compound with the molecular formula C8H17NO2 It is characterized by the presence of an oxane ring substituted with an aminomethyl group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol typically involves the reaction of oxane derivatives with aminomethylating agents. One common method includes the use of oxane-4-carboxaldehyde, which undergoes reductive amination with formaldehyde and ammonia to yield the desired product. The reaction is usually carried out under mild conditions, with the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction parameters can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxane-4-carboxylic acid or oxane-4-aldehyde.
Reduction: Formation of oxane-4-methanol or oxane-4-amine.
Substitution: Formation of halogenated oxane derivatives.
Scientific Research Applications
1-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The compound may also participate in metabolic pathways, undergoing enzymatic transformations that modulate its activity and effects.
Comparison with Similar Compounds
- 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol
- 2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol
- 2-amino-1-(oxan-4-yl)ethan-1-ol hydrochloride
Comparison: 1-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it exhibits distinct reactivity and interaction profiles, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
1-[4-(aminomethyl)oxan-4-yl]ethanol |
InChI |
InChI=1S/C8H17NO2/c1-7(10)8(6-9)2-4-11-5-3-8/h7,10H,2-6,9H2,1H3 |
InChI Key |
MKGSWAAMJBMSRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CCOCC1)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


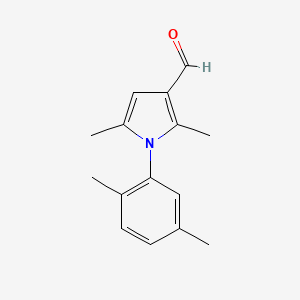
phosphanium iodide](/img/structure/B13153147.png)
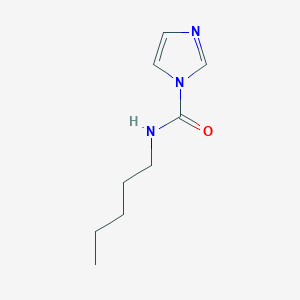
![5-Isocyano-2-methyl-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13153157.png)
![7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13153158.png)
![(3R,3aS,7aR)-tert-butyl3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13153164.png)
![[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol](/img/structure/B13153172.png)


![1-Piperidinyloxy, 4-[(cyclopropylcarbonyl)oxy]-2,2,6,6-tetramethyl-](/img/structure/B13153181.png)
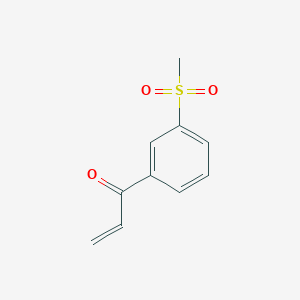
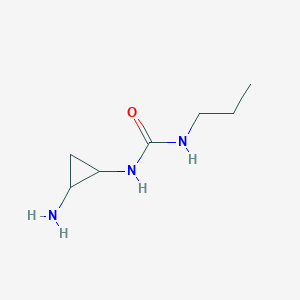
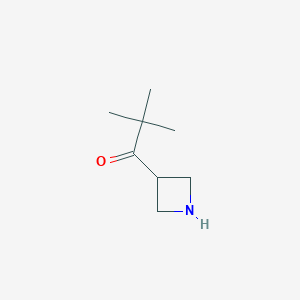
![5-O-benzyl 1-O'-tert-butyl (3aS,6aS)-spiro[1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3,4'-piperidine]-1',5-dicarboxylate](/img/structure/B13153227.png)
